molecular formula C8H8N4O6S B12095033 Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- CAS No. 75472-45-6

Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-

Cat. No.: B12095033
CAS No.: 75472-45-6
M. Wt: 288.24 g/mol
InChI Key: LDZZMEIZYVTART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- (CAS 18333-80-7), is a nitrobenzoxadiazole (NBD)-based compound with the molecular formula C₈H₆N₄O₅ and a molecular weight of 238.16 g/mol . Its structure consists of a 7-nitrobenzoxadiazole core linked to an ethanesulfonic acid group via an amino bridge. The NBD moiety is a widely used fluorophore due to its high quantum yield and sensitivity to environmental changes, making derivatives like this compound valuable in bioanalytical applications. The ethanesulfonic acid group enhances water solubility, a critical feature for biological assays .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75472-45-6

Molecular Formula

C8H8N4O6S

Molecular Weight

288.24 g/mol

IUPAC Name

2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanesulfonic acid

InChI

InChI=1S/C8H8N4O6S/c13-12(14)6-2-1-5(7-8(6)11-18-10-7)9-3-4-19(15,16)17/h1-2,9H,3-4H2,(H,15,16,17)

InChI Key

LDZZMEIZYVTART-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Nitration of Precursor Benzoxadiazoles

The benzoxadiazole core is typically synthesized via cyclization of ortho-aminophenol derivatives. For ENBA, nitration at the 7-position is achieved using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. This electrophilic aromatic substitution proceeds with high regioselectivity due to the electron-donating amino group at the 4-position, which directs nitration to the 7-position.

Optimization Note : Excess nitric acid or prolonged reaction times lead to over-nitration, reducing yields. Optimal conditions involve stoichiometric HNO₃ (1.1 equiv) and a reaction time of 2 hours.

Sulfonic Acid Side Chain Introduction

The ethanesulfonic acid moiety is introduced via nucleophilic substitution or sulfonation reactions.

Alkylation Followed by Sulfonation

A two-step approach involves:

  • Alkylation : Reaction of 4-amino-7-nitro-2,1,3-benzoxadiazole with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.

  • Sulfonation : Hydrolysis of the ester to the carboxylic acid, followed by treatment with sulfur trioxide (SO₃) in dichloromethane (DCM) to yield the sulfonic acid.

Data Table 1: Alkylation-Sulfonation Parameters

ParameterConditionYield (%)Source
Alkylation Time12 hours78
Sulfonation AgentSO₃ in DCM65
Overall Yield-50.7-

Direct Sulfhydryl Oxidation

An alternative method employs thiourea as a sulfhydryl source, followed by oxidation:

  • Thiolation : Styrene reacts with thiourea and HCl under phase-transfer catalysis (tetrabutylammonium bromide) to form a thioether intermediate.

  • Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thioether to the sulfonic acid.

Advantages : Avoids hazardous SO₃ and improves scalability.

Coupling Strategies for ENBA Assembly

Amide Bond Formation

The amino group of the benzoxadiazole core is coupled to ethanesulfonic acid derivatives using carbodiimide reagents:

  • Activation : Ethanesulfonic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DCM.

  • Coupling : Reaction with 4-amino-7-nitro-2,1,3-benzoxadiazole at room temperature for 6 hours.

Data Table 2: Coupling Reaction Efficiency

ReagentSolventTemperatureYield (%)Source
EDC/NHSDCM25°C72
DCC/DMAPTHF0–5°C68

Purification and Characterization

Chromatographic Techniques

Crude ENBA is purified via silica gel chromatography using ethyl acetate/hexane (3:7) with 0.1% acetic acid to suppress tailing. High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 8.21 (s, 1H, benzoxadiazole-H), 4.12 (q, 2H, CH₂SO₃H), 3.98 (t, 2H, NHCH₂).

  • IR (KBr): 1345 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂) .

Chemical Reactions Analysis

Types of Reactions

2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

Fluorescent Probes in Biological Research

One of the primary applications of this compound is as a fluorescent probe. The 7-nitro-2,1,3-benzoxadiazol-4-yl moiety is known for its strong fluorescence properties, making it useful for various assays.

Case Study: Detection of Zinc Ions

A notable study demonstrated the use of this compound in detecting zinc ions with high sensitivity. The compound exhibited a linear response to Zn²⁺ concentrations ranging from 1 to 10 μM. It showed good selectivity for zinc ions even in the presence of other metal ions such as calcium and magnesium, which are often found in biological systems. This application is particularly relevant in studying zinc's role in cellular processes and signaling pathways .

Cell Membrane Studies

The compound has also been utilized to study cell membranes through fluorescence quenching assays. In these studies, vesicles containing the fluorescent probe were treated with sodium hydrosulfite to assess membrane integrity and dynamics.

Case Study: Lipid Membrane Integrity

In a specific experiment, liposomes containing the compound were subjected to various conditions to evaluate their stability and permeability. The fluorescence intensity was measured before and after treatment with quenching agents. Results indicated that changes in fluorescence correlated with alterations in membrane composition and integrity under different environmental conditions .

Material Science Applications

Beyond biological applications, Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- has potential uses in material science.

Case Study: Polymer Composites

Research has explored incorporating this compound into polymer matrices to enhance optical properties. The addition of fluorescent probes can improve the detection capabilities of materials used in sensors and imaging technologies. Preliminary findings suggest that polymers infused with this compound exhibit enhanced fluorescence under UV light, which can be beneficial for developing advanced optical devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

NBD derivatives are extensively utilized in biochemistry for their fluorescent properties. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Primary Application Reference
Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- C₈H₆N₄O₅ 238.16 Ethanesulfonic acid Fluorescent labeling (hypothesized)
2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) C₁₂H₁₆N₄O₈ 344.28 Deoxyglucose Glucose uptake assays in cellular models
C12-NBD Ceramide C₃₆H₆₆N₄O₅ 650.93 Dodecanoyl ceramide Lipid trafficking and metabolism studies
PFN-5H (Pro-fluorescent nitroxide derivative) C₁₆H₂₃N₅O₅ 365.39 Piperidinyl radical Radical reaction kinetics and pH-dependent fluorescence
16/12-NBD-PA (Phosphatidic acid derivative) C₃₁H₅₆N₄O₈P 676.78 Phosphatidic acid Membrane dynamics and stomatal closure studies
NBD-CO-Hz (Hydrazide derivative) C₉H₁₀N₆O₄ 266.21 Hydrazide HPLC labeling of carbonyl groups

Research Findings

  • Fluorescence Efficiency : The ethanesulfonic acid derivative’s fluorescence is likely pH-sensitive, akin to PFN-5H, where electrostatic interactions modulate emission intensity .
  • Biological Compatibility : Unlike 2-NBDG, which requires glucose-free media for cellular uptake assays, the sulfonic acid group may reduce membrane permeability, limiting intracellular applications unless delivery systems are employed .
  • Safety Profile : The compound carries hazard warnings (H302, H312, etc.), necessitating careful handling compared to less toxic analogs like 2-NBDG .

Biological Activity

Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- (CAS No. 75472-45-6) is a compound belonging to the nitrobenzoxadiazole class, known for its significant biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications in cancer therapy.

PropertyValue
Molecular Formula C8H8N4O6S
Molecular Weight 288.24 g/mol
IUPAC Name 2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanesulfonic acid
CAS Number 75472-45-6
Density 1.811 g/cm³ (predicted)

The primary mechanism of action for Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- involves its interaction with specific enzymes and proteins. Notably, it has been shown to inhibit glutathione S-transferases (GST), which are crucial in detoxification processes within cells. GSTP1-1, a member of this enzyme family often overexpressed in cancers, has been identified as a target for this compound. By binding to the active site of GSTP1-1, the compound effectively inhibits its activity, potentially leading to increased efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms in tumor cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of Ethanesulfonic acid derivatives. For instance:

  • A derivative known as 4n , which is structurally related to Ethanesulfonic acid, demonstrated significant selective inhibition against GST P1-1 and GST M2-2. It showed enhanced water solubility and potent anticancer activity across various cancer cell lines .
  • In vivo studies indicated that this derivative could effectively reduce tumor growth in xenograft models when administered in a dose-dependent manner .

Enzyme Inhibition

The compound's ability to inhibit GSTs has been linked to its potential use in combination therapies aimed at enhancing the efficacy of existing anticancer drugs. The inhibition of GSTP1-1 can lead to increased accumulation of chemotherapeutics within cancer cells by preventing their conjugation and subsequent detoxification .

Case Studies

Case Study 1: Inhibition of GSTs
A study evaluated the effects of Ethanesulfonic acid derivatives on GSTP1-1. The results showed that these compounds could significantly reduce enzyme activity in vitro and increase apoptosis in cancer cell lines .

Case Study 2: Antitumor Activity
Another investigation focused on the compound's impact on human cancer xenografts. The findings revealed that treatment with Ethanesulfonic acid derivatives led to a marked decrease in tumor volume compared to controls, suggesting its potential as an effective antitumor agent .

Applications

The unique properties of Ethanesulfonic acid have made it valuable in several scientific applications:

  • Medicinal Chemistry: As a lead compound for developing new anticancer drugs targeting GSTs.
  • Biochemical Research: Utilized in studies involving enzyme kinetics and protein interactions due to its fluorescent properties.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing Ethanesulfonic acid derivatives containing the 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) moiety?

Methodological Answer:
The synthesis of NBD-labeled ethanesulfonic acid derivatives typically involves coupling the NBD chloride (NBD-Cl) or its activated analogs to the amine group of ethanesulfonic acid precursors. For example, in related NBD compounds (e.g., NBD-ceramides or NBD-glucose), the NBD group is introduced via nucleophilic substitution under mildly basic conditions (pH 7–9) in polar solvents like methanol or dimethyl sulfoxide (DMSO) . Post-synthesis, purification is achieved using flash chromatography (e.g., DCM/MeOH gradients) , and characterization relies on:

  • Mass spectrometry (MS) for molecular weight confirmation.
  • Nuclear magnetic resonance (NMR) to verify substitution patterns, particularly the NBD group’s attachment to the ethanesulfonic backbone.
  • UV-Vis and fluorescence spectroscopy to confirm excitation/emission profiles (λex ~465 nm, λem ~540 nm) .

Basic: How is this compound applied as a fluorescent probe in membrane or cellular studies?

Methodological Answer:
The NBD group’s fluorescence makes this compound suitable for tracking dynamic processes:

  • Membrane permeability assays: Incorporate into lipid bilayers (e.g., liposomes) to monitor flip-flop kinetics using fluorescence quenching in aqueous environments .
  • Subcellular localization: Use live-cell imaging with confocal microscopy. Dissolve the compound in DMSO (<0.1% final concentration) to avoid cytotoxicity, and incubate with cells at 37°C in HEPES-buffered saline .
  • Competitive binding studies: Pair with quenchers like dithionite to distinguish surface-bound vs. internalized probes .

Advanced: How to design experiments for real-time tracking of this probe in live-cell systems while minimizing photobleaching?

Methodological Answer:

  • Optimize imaging parameters: Use low-intensity excitation light and rapid acquisition settings (e.g., 50–100 ms exposure) to reduce photobleaching. Two-photon microscopy can further mitigate damage .
  • Include controls: Pre-treat cells with metabolic inhibitors (e.g., sodium azide) to distinguish active transport from passive diffusion .
  • Quencher-based validation: Apply membrane-impermeant dithionite to confirm intracellular fluorescence retention .

Advanced: How to address discrepancies in fluorescence intensity data caused by environmental factors (e.g., pH, solvent polarity)?

Methodological Answer:

  • Calibration curves: Generate standard curves in buffers mimicking experimental conditions (e.g., pH 7.4 PBS vs. lysosomal pH 4.5) .
  • Environmental sensitivity testing: Compare fluorescence in hydrophobic (e.g., lipid vesicles) vs. hydrophilic environments. NBD’s fluorescence is quenched in aqueous media, so increased signal in hydrophobic compartments (e.g., membranes) confirms proper localization .
  • Cross-reference with alternative probes: Validate results using non-NBD fluorescent tags (e.g., rhodamine) to rule out environment-specific artifacts .

Advanced: What strategies are recommended for cross-validating results when using this probe in complex biological systems?

Methodological Answer:

  • Orthogonal assays: Combine fluorescence data with radiolabeled analogs (e.g., <sup>3</sup>H-ethanesulfonic acid) to confirm quantitative uptake .
  • Genetic knockdowns: Use siRNA targeting putative transporters or receptors to assess specificity of cellular uptake .
  • Synchrotron-based techniques: For subcellular localization, correlate fluorescence microscopy with X-ray fluorescence imaging (XFI) to map elemental distributions (e.g., sulfur in ethanesulfonic acid) .

Advanced: How to optimize experimental conditions for studying this compound’s interaction with lipid bilayers or proteins?

Methodological Answer:

  • Lipid vesicle preparation: Incorporate the probe into liposomes (e.g., POPC/POPG mixtures) using ethanol injection, followed by extrusion through 100-nm membranes. Monitor incorporation efficiency via fluorescence self-quenching upon dilution .
  • Surface plasmon resonance (SPR): Immobilize target proteins on sensor chips and measure binding kinetics in real-time using probe concentrations ranging from 1 nM–10 μM .
  • Circular dichroism (CD): Assess structural changes in proteins upon probe binding by comparing spectra before/after incubation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.